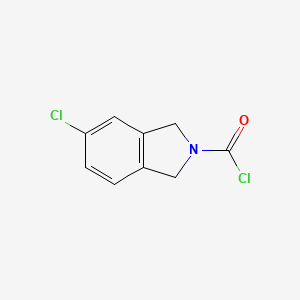

5-Chloroisoindoline-2-carbonyl chloride

Description

5-Chloroisoindoline-2-carbonyl chloride is a halogenated isoindoline derivative featuring a reactive carbonyl chloride (-COCl) group. This compound is characterized by a bicyclic structure where the benzene ring is fused with a five-membered nitrogen-containing ring. The chlorine substituent at the 5-position and the carbonyl chloride group at the 2-position make it a versatile intermediate in organic synthesis, particularly for acylations or as a precursor to amides and esters. Its reactivity is attributed to the electrophilic carbonyl chloride moiety, which readily undergoes nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

5-chloro-1,3-dihydroisoindole-2-carbonyl chloride |

InChI |

InChI=1S/C9H7Cl2NO/c10-8-2-1-6-4-12(9(11)13)5-7(6)3-8/h1-3H,4-5H2 |

InChI Key |

UIFHMDBOTDDTGI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1C(=O)Cl)C=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- 5-Chloroindole-2-carboxylic acid (CAS 10517-21-2): A chlorinated indole derivative with a carboxylic acid group.

- 5-Chloroindole-3-acetic acid (CAS 1912-45-4): A chlorinated indole bearing an acetic acid side chain.

- 6-Chloroindole (CAS 17422-33-2): A simpler monocyclic chlorinated indole.

- 5-Chloroisoquinoline: A bicyclic heteroaromatic compound with a nitrogen atom in the fused ring system.

Comparative Data Table

*Calculated based on molecular formula.

Key Differences and Research Findings

Reactivity :

- The carbonyl chloride group in this compound confers higher electrophilicity compared to carboxylic acids (e.g., 5-Chloroindole-2-carboxylic acid) or esters. This makes it more reactive toward nucleophiles like amines or alcohols, enabling efficient acylation reactions .

- In contrast, 5-Chloroindole-3-acetic acid’s acetic acid group is less reactive but participates in hydrogen bonding, influencing its biological activity (e.g., auxin-like effects in plants) .

Thermal Stability :

- 5-Chloroindole-2-carboxylic acid exhibits a high melting point (283–287°C), suggesting strong intermolecular forces due to its carboxylic acid group. The carbonyl chloride analog likely has lower thermal stability due to hydrolytic sensitivity .

Applications: Chlorinated indoles (e.g., 6-Chloroindole) are widely used in agrochemical synthesis, whereas isoindoline/isoquinoline derivatives (e.g., 5-Chloroisoquinoline) are prioritized in medicinal chemistry for their bioactive scaffolds .

Hazard Profile :

- Chlorinated aromatic compounds like 1-Chloro-2-iodobenzene (CAS 615-41-8) are classified as hazardous due to toxicity and environmental persistence. While specific data for this compound are unavailable, its carbonyl chloride group necessitates precautions against moisture and corrosivity .

Preparation Methods

Thionyl Chloride-Mediated Synthesis

The most straightforward method involves reacting 5-chloroisoindoline-2-carboxylic acid with SOCl₂ under inert atmosphere.

Procedure:

-

Add SOCl₂ to a reactor under nitrogen at 0°C.

-

Gradually introduce the carboxylic acid in batches to mitigate exothermic side reactions.

-

Stir at room temperature for 30 minutes, followed by reflux (70–80°C) for 2–3 hours.

Yield and Purity:

Analogous syntheses report yields of 85–92% with purity exceeding 98% when using stoichiometric SOCl₂ and CCl₄ as the solvent.

Phosphorus Pentachloride (PCl₅) as an Alternative

PCl₅ offers a higher chlorination potential, suitable for sterically hindered substrates. However, it generates phosphoric acid byproducts, complicating purification.

Optimization:

-

Use dichloromethane (DCM) as the solvent to enhance solubility.

-

Post-reaction, hydrolyze residual PCl₅ with ice water, followed by extraction and distillation.

Multi-Step Synthesis from Isoindoline Precursors

Chlorination Followed by Carbonyl Activation

For substrates lacking the pre-installed chloro group, a sequential approach is employed:

-

Chlorination of Isoindoline: Electrophilic aromatic substitution using Cl₂/AlCl₃ introduces the chloro group at the 5-position.

-

Oxidation to Carboxylic Acid: Potassium permanganate (KMnO₄) or Jones reagent oxidizes the methyl group to a carboxylic acid.

-

Chlorination to Acyl Chloride: SOCl₂ converts the acid to the target acyl chloride.

Challenges:

-

Over-oxidation during step 2 can reduce yields. Catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) mitigates this by stabilizing intermediates.

Catalytic Asymmetric Approaches

While asymmetric synthesis of this compound remains unexplored, chiral vanadium catalysts have been effective in analogous systems. For example, L/VO(acac)₂ complexes achieved 60% enantiomeric excess (ee) in the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone. Adapting this to carbonyl chloride synthesis could involve:

-

Chiral ligands to induce asymmetry during chlorination.

-

Low-temperature conditions (−20°C) to preserve stereochemistry.

Comparative Analysis of Methods

| Method | Chlorinating Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct SOCl₂ | SOCl₂ | CCl₄ | 70–80°C | 85–92 | >98 |

| PCl₅-Mediated | PCl₅ | DCM | 25°C | 78–85 | 95–97 |

| Multi-Step (Cl₂ + SOCl₂) | Cl₂, SOCl₂ | Toluene/H₂O | 0–70°C | 65–75 | 90–94 |

Key Observations:

Q & A

Q. What are the optimal methods for synthesizing 5-chloroisoindoline-2-carbonyl chloride, and how can purity be validated?

The synthesis typically involves hydrolysis of tert-butyl 5-chloroisoindoline-2-carboxylate under acidic (e.g., TFA/DCM, rt, 2 h) or basic conditions (e.g., NaOH/THF-MeOH, 60°C, 4 h), yielding intermediates like 5-chloroisoindoline-2-carboxylic acid with >89% yield . Final chlorination with thionyl chloride (SOCl₂) is common. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of residual solvents or byproducts. Document protocols per journal guidelines, including spectral data and reproducibility steps .

Q. How should researchers handle and store this compound to ensure stability?

This compound is moisture-sensitive. Store under inert atmosphere (argon or nitrogen) at –20°C in sealed, amber glass vials. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and using chemical-resistant aprons. Degradation products can be monitored via TLC (silica gel, hexane/EtOAc) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques:

- FT-IR : Confirm carbonyl (C=O) stretch at ~1750–1800 cm⁻¹ and C-Cl bond at ~550–600 cm⁻¹.

- NMR : ¹H NMR (CDCl₃) should show isoindoline ring protons as multiplet signals (δ 4.5–5.0 ppm for CH₂ groups). ¹³C NMR identifies the carbonyl carbon at ~165–170 ppm.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and isotopic pattern consistent with chlorine .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing this compound?

The chloro substituent participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

Q. What strategies resolve contradictions in reported hydrolysis yields for this compound derivatives?

Discrepancies in hydrolysis yields (e.g., 89% vs. 95%) may arise from solvent polarity, temperature control, or residual moisture. Re-evaluate:

Q. How can computational chemistry aid in predicting reactivity or degradation pathways of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the carbonyl chloride group. Predict hydrolysis kinetics using solvent models (e.g., PCM for aqueous systems). MD simulations assess stability under thermal stress. Validate predictions with experimental Arrhenius plots (e.g., monitoring degradation at 40–80°C) .

Q. What are the challenges in synthesizing enantiopure derivatives of this compound?

Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or resolution via diastereomeric salt formation. For example:

- React with (R)-1-phenylethylamine in EtOH, crystallize to isolate diastereomers.

- Characterize enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA) .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, including solvent batches and equipment calibration. Share raw spectral data in supplementary information .

- Safety : Follow OSHA guidelines for handling corrosive agents. Include emergency wash stations and spill kits in lab setups .

- Data Contradictions : Use control experiments (e.g., repeating reactions with degassed solvents) to isolate variables affecting yield or purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.